molecular formula C14H10O4 B14243100 1,3-Benzenediol, 5,5'-(1,2-ethynediyl)bis- CAS No. 400608-33-5

1,3-Benzenediol, 5,5'-(1,2-ethynediyl)bis-

Cat. No.: B14243100
CAS No.: 400608-33-5
M. Wt: 242.23 g/mol
InChI Key: GLTQROIWKKPHRO-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is a chemical compound with the molecular formula C14H10O4. . This compound is characterized by the presence of two hydroxyl groups on each benzene ring, connected by an ethynediyl linkage. It has a melting point of 290°C and a predicted boiling point of 521.6±30.0°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- can be synthesized through various synthetic routes. One common method involves the coupling of 1,3-benzenediol derivatives with ethynediyl-containing compounds under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ethynediyl linkage provides structural rigidity, which can affect the compound’s interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is unique due to its specific combination of hydroxyl groups and ethynediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

400608-33-5

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

5-[2-(3,5-dihydroxyphenyl)ethynyl]benzene-1,3-diol

InChI

InChI=1S/C14H10O4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8,15-18H

InChI Key

GLTQROIWKKPHRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C#CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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